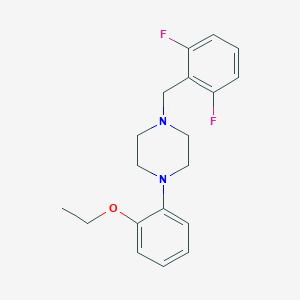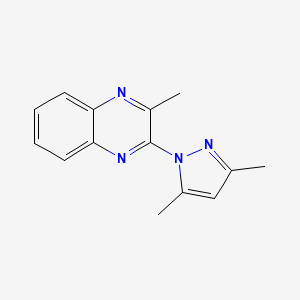
N-2-naphthyl-N'-2-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-naphthyl-N'-2-pyridinylurea, commonly known as NPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPU has been shown to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. In
作用機序
The mechanism of action of NPU is not fully understood. However, it has been proposed that NPU exerts its anti-cancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. NPU has also been shown to induce cell cycle arrest in cancer cells.
In terms of its anti-inflammatory effects, NPU has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
NPU has been shown to have several biochemical and physiological effects. In cancer cells, NPU has been found to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. In adipocytes, NPU has been found to increase glucose uptake.
実験室実験の利点と制限
One advantage of using NPU in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This is a desirable property in cancer research, as it could potentially lead to fewer side effects in cancer patients.
One limitation of using NPU in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo.
将来の方向性
There are several future directions for NPU research. One potential avenue is the development of NPU derivatives with improved solubility and bioavailability. Another potential direction is the investigation of NPU in combination with other anti-cancer agents, as it has been shown to enhance the anti-cancer effects of certain chemotherapy drugs.
In addition, further research is needed to fully understand the mechanism of action of NPU and its potential in treating other diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
NPU is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its ability to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential in treating other diseases.
合成法
NPU can be synthesized through a reaction between 2-aminopyridine and 2-naphthylisocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through recrystallization.
科学的研究の応用
NPU has been extensively studied for its potential therapeutic applications. In cancer research, NPU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NPU has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, NPU has been shown to possess anti-inflammatory properties. NPU has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Furthermore, NPU has been investigated for its potential in treating diabetes. NPU has been shown to increase glucose uptake in adipocytes, which could potentially lead to improved glucose control in diabetic patients.
特性
IUPAC Name |
1-naphthalen-2-yl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(19-15-7-3-4-10-17-15)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFUIVGUARMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-3-pyridin-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)




![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)

